molecular formula C9H15N3O B3002728 4-(1-Methylpyrazol-4-yl)piperidin-4-ol CAS No. 1341369-39-8

4-(1-Methylpyrazol-4-yl)piperidin-4-ol

Cat. No.: B3002728
CAS No.: 1341369-39-8
M. Wt: 181.239
InChI Key: KBRISCUGMBXEQV-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) and Pyrazole (B372694) Chemical Space

The structure of 4-(1-Methylpyrazol-4-yl)piperidin-4-ol is a hybrid of two prominent heterocyclic systems: piperidine and pyrazole. Piperidine is a six-membered saturated heterocycle containing one nitrogen atom, and it is one of the most prevalent structural motifs in pharmaceuticals and natural products. nih.govarizona.edu Its flexible, chair-like conformation allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity. enamine.netthieme-connect.com

Pyrazole, on the other hand, is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.comnih.govproquest.com This scaffold is also a cornerstone in medicinal chemistry, known for its wide array of pharmacological activities. globalresearchonline.netnih.govresearchgate.net The pyrazole ring can act as a versatile pharmacophore, participating in various interactions with biological targets. nih.gov The combination of these two scaffolds in this compound results in a molecule with a unique three-dimensional structure and a distinct distribution of functional groups, positioning it in a chemical space that is of significant interest for the development of novel bioactive agents.

Significance of the Piperidin-4-ol and Pyrazole Moieties as Chemical Scaffolds

The piperidin-4-ol moiety is a particularly valuable building block in drug design. The hydroxyl group at the 4-position can serve as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. nbinno.com Furthermore, this functional group provides a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds. The piperidine ring itself can influence properties such as solubility, lipophilicity, and metabolic stability. enamine.net

The pyrazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of clinically used drugs with diverse therapeutic applications. mdpi.comnih.govglobalresearchonline.net Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects. mdpi.comproquest.comglobalresearchonline.net The two nitrogen atoms in the pyrazole ring can engage in hydrogen bonding and coordination with metal ions, while the aromatic nature of the ring allows for π-π stacking interactions. frontiersin.org

The amalgamation of the piperidin-4-ol and 1-methylpyrazole (B151067) scaffolds in a single molecule, as seen in this compound, offers the potential for synergistic effects, where the combined structure may exhibit unique biological activities or an improved pharmacological profile compared to its individual components. The exploration of such hybrid molecules is a common strategy in modern drug discovery to access novel chemical matter with therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-7-8(6-11-12)9(13)2-4-10-5-3-9/h6-7,10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRISCUGMBXEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341369-39-8
Record name 4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol
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Chemical Transformations and Derivatization of 4 1 Methylpyrazol 4 Yl Piperidin 4 Ol

Reactions of the Piperidine (B6355638) Ring System

The piperidine ring is a key locus for structural modifications, particularly at the nitrogen atom, which readily undergoes functionalization.

Functionalization of the Piperidine Nitrogen Atom (e.g., Alkylation, Acylation)

The secondary amine of the piperidine ring is nucleophilic and is the most common site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents.

N-Alkylation: This transformation is typically achieved by reacting the piperidine nitrogen with an electrophile, such as an alkyl halide or tosylate, often in the presence of a base to neutralize the resulting acid. Common bases include sodium hydride or potassium carbonate. These reactions provide access to N-alkyl pyrazoles which are present in many medicinally relevant structures. semanticscholar.orgbeilstein-journals.org For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing N-alkyl groups.

N-Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. For example, N-acylation of a similar piperidine derivative with propionyl chloride has been demonstrated to proceed efficiently. researchgate.net

The table below summarizes representative functionalization reactions of the piperidine nitrogen.

Reaction TypeReagent/ConditionsProduct Class
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., NaH, K2CO3) in a solvent like THF or DMFN-Alkyl-4-(1-methylpyrazol-4-yl)piperidin-4-ol
Reductive AminationAldehyde or Ketone (RCHO or RCOR'), Reducing Agent (e.g., NaBH(OAc)3)N-Alkyl-4-(1-methylpyrazol-4-yl)piperidin-4-ol
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Et3N)N-Acyl-4-(1-methylpyrazol-4-yl)piperidin-4-ol

Reactivity of the Piperidine Ring Carbons

Direct functionalization of the piperidine ring carbons of 4-(1-methylpyrazol-4-yl)piperidin-4-ol is less common compared to reactions at the nitrogen or hydroxyl group. The ring carbons are generally unreactive towards typical electrophilic or nucleophilic substitution. However, reactions can be engineered under specific circumstances, such as through radical mechanisms or by activation with adjacent functional groups, though such transformations are not widely reported for this specific molecule.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group is another key site for derivatization, allowing for oxidation to a ketone or conversion into ethers and esters.

Oxidation Reactions of the Piperidin-4-ol Moiety

While the hydroxyl group in the title compound is tertiary and thus resistant to oxidation under standard conditions that would typically form a ketone or aldehyde, related piperidin-4-ol structures where the alcohol is secondary can be readily oxidized. For secondary piperidinols, common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane are effective in converting the alcohol to the corresponding piperidin-4-one. This ketone product serves as a valuable intermediate for further modifications, such as Grignard reactions to introduce new carbon substituents at the 4-position. bibliotekanauki.pl

Ether and Ester Formation

The hydroxyl group can be converted into an ether or an ester, which can significantly alter the compound's physical and chemical properties.

Ether Formation: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov Another approach is the Mitsunobu reaction, which allows for the formation of ethers from alcohols under milder, stereochemically controlled conditions using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). nih.gov

Ester Formation: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, by using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base.

The following table outlines common methods for transforming the hydroxyl group.

Reaction TypeReagent/ConditionsProduct Class
Ether Formation (Williamson)1. Strong base (e.g., NaH); 2. Alkyl halide (R-X)4-Alkoxy-4-(1-methylpyrazol-4-yl)piperidine derivatives
Ether Formation (Mitsunobu)Alkyl alcohol (R-OH), PPh3, DEAD or DIAD4-Alkoxy-4-(1-methylpyrazol-4-yl)piperidine derivatives
Ester FormationAcyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., pyridine)4-(Acyloxy)-4-(1-methylpyrazol-4-yl)piperidine derivatives

Chemical Modifications of the 1-Methylpyrazole (B151067) Moiety

The 1-methylpyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. numberanalytics.com The reactivity and regiochemistry of these substitutions are influenced by the existing substituents on the ring. The pyrazole (B372694) ring is generally resistant to oxidation and reduction but can be functionalized through halogenation, nitration, or other electrophilic additions. globalresearchonline.net

The nitrogen atoms in the pyrazole ring also influence its reactivity; the N-1 position is already substituted with a methyl group, while the N-2 nitrogen's lone pair contributes to the ring's basicity and aromaticity. orientjchem.org Electrophilic attack on the carbon atoms of the pyrazole ring, typically at the C3 or C5 positions, can be achieved under appropriate conditions, although the piperidinol substituent at C4 may sterically hinder or electronically influence the outcome of such reactions.

Electrophilic and Nucleophilic Reactivity on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the two adjacent nitrogen atoms. In general, the pyrazole nucleus is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being a key consideration in synthetic design. nih.gov

For electrophilic substitution, the C4 position of the pyrazole ring is typically the most reactive site due to its higher electron density. nih.gov This is exemplified by common reactions such as the Vilsmeier-Haack reaction, which introduces a formyl group at C4. mdpi.com However, in the case of this compound, the C4 position is already substituted, thereby blocking this primary site of electrophilic attack. Consequently, electrophilic substitution must occur at the less reactive C3 or C5 positions. The N1-methyl group is an electron-donating group, which generally activates the ring system towards electrophilic attack compared to an N-unsubstituted pyrazole.

Nucleophilic attacks on the pyrazole ring preferentially occur at the C3 and C5 positions, which are more electron-deficient. nih.govmdpi.com The presence of electron-withdrawing groups on the ring can further facilitate such reactions. While the parent compound lacks strong electron-withdrawing groups, derivatization to include them could open pathways for nucleophilic substitution. Computational studies on similar structures, such as 4-phenylpiperidin-4-ol (B156043) substituted pyrazoles, indicate a high electrophilicity index, suggesting a general reactivity towards nucleophiles. icm.edu.plresearchgate.net

The reactivity of the pyrazole ring can be summarized as follows:

Reaction TypePreferred Position (General)Reactivity for the Target CompoundRationale
Electrophilic SubstitutionC4C3 and C5The C4 position is blocked by the piperidin-4-ol substituent. nih.gov
Nucleophilic AttackC3 and C5C3 and C5These positions are inherently more electron-deficient in the pyrazole ring. mdpi.com

Functionalization of Pyrazole Substituents

Beyond direct reactions on the pyrazole ring, functionalization can be achieved by modifying its existing substituents or by introducing new ones at the vacant C3 and C5 positions.

A primary strategy for introducing diversity involves a two-step process starting with halogenation at the C3 and/or C5 positions. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to install bromine or chlorine atoms, respectively. These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions. For instance, Suzuki couplings with boronic acids or esters can be employed to introduce a wide variety of aryl or heteroaryl groups. mdpi.com

Another point of modification is the N1-methyl group. While direct functionalization of this methyl group is challenging, a potential strategy involves demethylation followed by N-alkylation with different alkyl or functionalized alkyl groups. This allows for the exploration of the steric and electronic requirements at this position.

The table below outlines potential functionalization reactions at the unoccupied C3 and C5 positions of the pyrazole ring.

ReactionReagent/CatalystProduct TypePurpose
BrominationN-Bromosuccinimide (NBS)3-Bromo or 3,5-Dibromo derivativeIntermediate for cross-coupling
ChlorinationN-Chlorosuccinimide (NCS)3-Chloro or 3,5-Dichloro derivativeIntermediate for cross-coupling
Suzuki CouplingArylboronic acid, Pd catalyst3-Aryl derivativeIntroduce aryl substituents
NitrationNitrating mixture (HNO₃/H₂SO₄)3-Nitro derivativeIntroduce electron-withdrawing group
Friedel-Crafts AcylationAcyl chloride, Lewis acid3-Acyl derivativeIntroduce keto functionality

Strategies for Derivatization in Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound scaffold is essential for elucidating its Structure-Activity Relationship (SAR) and optimizing its properties for potential therapeutic applications. icm.edu.pl Strategies typically involve modifications to both the pyrazole and piperidine moieties to probe interactions with biological targets. nih.gov

Modifications on the Piperidine Ring: The 4-hydroxy group on the piperidine ring is a key site for derivatization.

Etherification/Esterification: The hydroxyl group can be converted to ethers or esters to explore the impact of modifying hydrogen-bonding capacity, lipophilicity, and steric bulk.

Replacement of Hydroxyl Group: The alcohol can be replaced with other functional groups, such as an amino group (to introduce a basic center) or a fluorine atom (to modulate metabolic stability and binding interactions).

Piperidine Nitrogen: Although the piperidine nitrogen in the parent structure is not directly accessible for simple N-alkylation, analogous syntheses can be planned where the linker to the pyrazole is altered, or if the piperidine is N-unsubstituted, allowing for the introduction of various substituents. nih.gov

Modifications on the Pyrazole Ring: As detailed in the previous sections, the pyrazole ring offers multiple avenues for derivatization.

N1-Substituent: The N1-methyl group can be replaced with other alkyl, aryl, or functionalized groups to assess the importance of this region for biological activity.

C3 and C5 Positions: Introducing a range of substituents at the C3 and C5 positions, from small polar groups to large lipophilic moieties via methods like cross-coupling, is a common strategy to map the binding pocket of a target protein. mdpi.com

The following table summarizes key derivatization strategies for SAR studies on the this compound core.

Modification SiteProposed ModificationRationale for SAR Studies
Piperidine C4-OHO-Alkylation (Ether formation)Increase lipophilicity, explore steric limits.
Piperidine C4-OHEsterificationModulate polarity and potential for hydrolysis (prodrug strategy).
Piperidine C4-OHReplacement with -NH₂ or -FAlter hydrogen bonding potential and basicity. nih.gov
Pyrazole N1-CH₃Replacement with other alkyls (e.g., -Et, -iPr)Probe steric tolerance at the N1 position.
Pyrazole C3/C5Halogenation (e.g., -Cl, -Br)Modify electronic properties and provide handles for further synthesis.
Pyrazole C3/C5Introduction of aryl/heteroaryl groupsExplore additional binding interactions (e.g., π-stacking). mdpi.com

These systematic modifications allow researchers to build a comprehensive understanding of how different structural features of the molecule contribute to its biological profile, guiding the design of more potent and selective compounds. icm.edu.pl

Despite a comprehensive search of publicly available scientific databases and literature, no specific experimental data for the chemical compound "this compound" could be located. As a result, an article detailing its structural characterization and spectroscopic analysis with the required data tables and research findings cannot be generated at this time.

The user's request for an article structured with the following sections cannot be fulfilled due to the absence of published data for the target compound:

Structural Characterization and Spectroscopic Analysis

Chiroptical Spectroscopy for Stereochemical Assignment.

Searches for "4-(1-Methylpyrazol-4-yl)piperidin-4-ol" and its potential synonyms did not yield any publications containing its synthesis or characterization, which would be the primary sources for the requisite NMR, MS, IR, and X-ray crystallography data. While information is available for structurally related compounds, such as isomers where the pyrazole (B372694) and piperidine (B6355638) rings are connected differently, the strict requirement to focus solely on "this compound" prevents the use of this data.

Without access to experimental research findings for this specific molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Theoretical and Computational Studies of 4 1 Methylpyrazol 4 Yl Piperidin 4 Ol

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules, offering insights into their reactivity, stability, and spectroscopic properties. For a molecule such as 4-(1-Methylpyrazol-4-yl)piperidin-4-ol, these investigations can predict its behavior in various chemical environments.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. researchgate.net This method, particularly with functionals like B3LYP and a basis set such as 6-31G(d), is frequently employed to optimize molecular geometry and calculate electronic properties. icm.edu.plresearchgate.net For this compound, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bibliotekanauki.pl A large gap suggests high stability and low reactivity, as it is energetically unfavorable to move electrons between the HOMO and LUMO. bibliotekanauki.pl Global reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, can be derived from these HOMO-LUMO energies, providing a quantitative measure of the molecule's reactivity. icm.edu.plresearchgate.net For instance, a higher electrophilicity index points to a molecule being a potent electrophile. icm.edu.pl

The distribution of the HOMO and LUMO electron clouds can also be visualized, revealing the regions of the molecule most likely to act as electron donors and acceptors, respectively. icm.edu.pl In related pyrazole (B372694) derivatives, the π-orbitals of the HOMO and LUMO are often distributed over the pyrazole ring and adjacent substituents. icm.edu.pl

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Electronegativity (χ)3.85eV
Chemical Hardness (η)2.65eV
Electrophilicity Index (ω)2.80eV

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

While DFT is widely used, ab initio methods like Hartree-Fock (HF) and more advanced techniques can also be applied to study the electronic structure of this compound. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. case.edu These methods can provide a benchmark for DFT results, although they are often more computationally expensive.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. case.edu While less accurate than DFT or ab initio methods, they are significantly faster and can be used for preliminary conformational searches or for studying very large systems. case.edu These methods can be useful for an initial exploration of the potential energy surface of this compound before undertaking more rigorous calculations.

Conformational Analysis and Energy Landscapes of the Compound

The piperidine (B6355638) ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. researchgate.net In this chair form, substituents can be in either axial or equatorial positions. For 4-(4-chlorophenyl)piperidin-4-ol, a related compound, the hydroxyl group and the N-H hydrogen atom were found to occupy axial positions, while the phenyl ring was in an equatorial position. researchgate.net

Computational methods can be used to perform a detailed conformational analysis of this compound to identify the most stable conformers and to calculate the energy barriers between them. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

The relative energies of different conformers can influence the molecule's biological activity, as the conformation that binds to a biological target may not be the lowest energy conformer in solution.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C2-C3-C4-O)
Chair (OH axial, Pyrazole equatorial)0.0-65°
Chair (OH equatorial, Pyrazole axial)2.5175°
Twist-Boat5.8Variable

Note: The values in this table are hypothetical and represent the type of data that would be generated from a conformational analysis.

Intermolecular Interactions and Self-Association Phenomena

The structure of this compound contains several functional groups capable of forming intermolecular interactions, such as hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms in both the piperidine and pyrazole rings can act as hydrogen bond acceptors. icm.edu.plnih.gov These interactions can lead to the formation of dimers or larger aggregates in the solid state or in solution.

In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, molecules are linked into a centrosymmetric tetramer through strong O—H···N and weak N—H···O hydrogen bonds. researchgate.net Similar interactions could be expected for this compound. Computational studies can be used to model these interactions and to calculate their strength. This can be achieved by calculating the interaction energy between two or more molecules of the compound in different orientations.

Nitrogen heterocycles are known for their ability to form various weak interactions, including dipole-dipole interactions, van der Waals forces, and π-stacking interactions, all of which are important in medicinal chemistry. icm.edu.pl

Tautomerism and Proton Transfer Dynamics within the Pyrazole Ring

Pyrazoles that are unsubstituted on a nitrogen atom can exhibit annular tautomerism, which involves the intermolecular exchange of a proton between the two nitrogen atoms of the pyrazole ring. While the pyrazole ring in this compound is substituted with a methyl group on one of the nitrogen atoms, making annular tautomerism impossible, the general phenomenon of proton transfer is relevant to the pyrazole ring system.

In cases where the pyrazole ring is unsubstituted, computational methods can be used to study the dynamics of this proton transfer. This can involve calculating the energy barrier for the proton transfer and using molecular dynamics simulations to observe the process over time. The study of tautomerism in pyrazolinones has been a subject of numerous investigations, highlighting the influence of substituents on the predominant tautomeric form. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjournaljpri.com This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding mode of a ligand. researchgate.netresearchgate.net

For this compound, molecular docking studies could be performed to investigate its potential binding to various protein targets. This would involve obtaining the three-dimensional structure of the target protein, often from the Protein Data Bank, and then using a docking program to place the ligand into the active site of the protein. researchgate.net The program would then score the different binding poses based on their predicted binding affinity. journaljpri.com

The results of a docking study can provide valuable insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. researchgate.net For example, a docking study of a related pyrazole derivative showed a strong binding energy and a hydrogen bond interaction with a serine residue in the active site of the target protein. icm.edu.pl

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5SER21, LEU88, PHE154
Protease B-7.2ASP30, GLY31, ILE50
GPCR C-9.1TYR113, TRP286, ASN312

Note: This table presents hypothetical results from a molecular docking study.

Applications As a Chemical Scaffold in Molecular Design

Design and Synthesis of Novel Chemical Entities Incorporating the Pyrazole-Piperidine Core

The pyrazole-piperidine core is a privileged structure in medicinal chemistry, and 4-(1-methylpyrazol-4-yl)piperidin-4-ol is a key building block for creating new chemical entities based on this scaffold. Researchers have utilized this compound to synthesize a range of derivatives with potential therapeutic applications. The presence of the hydroxyl group on the piperidine (B6355638) ring and the reactive sites on the pyrazole (B372694) ring allow for diverse chemical transformations, enabling the exploration of the chemical space around this core structure.

One area of focus has been the development of inhibitors for various enzymes and receptors. For instance, the pyrazolyl piperidine framework has been investigated for the design of Factor Xa (FXa) inhibitors, which are important anticoagulant agents. researchgate.net By modifying the core structure of this compound, researchers can synthesize analogs that are evaluated for their inhibitory activity against FXa. researchgate.net This approach involves adding different substituents to the pyrazole and piperidine rings to optimize the binding affinity and selectivity for the target enzyme. researchgate.net

Furthermore, the pyrazole-piperidine scaffold has been incorporated into molecules targeting other biological pathways. Studies have shown that derivatives of this core can exhibit anti-inflammatory and antimicrobial properties. icm.edu.plnih.gov The synthesis of these novel entities often involves multi-step reaction sequences where this compound or a similar precursor is a crucial intermediate. iajpr.comresearchgate.net The versatility of this scaffold allows for the creation of compounds with a wide array of pharmacological profiles.

Table 1: Examples of Novel Chemical Entities Derived from the Pyrazole-Piperidine Core
Derivative ClassTherapeutic Target/ApplicationKey Synthetic Strategy
Pyrazolyl piperidine amidesFactor Xa Inhibition (Anticoagulant)Amide coupling at the piperidine nitrogen
Substituted pyrazole-piperidinesAnti-inflammatoryFunctionalization of the pyrazole ring
Piperidine-fused pyrazolonesAntibacterialCyclization reactions involving the piperidine core

Role in Combinatorial Chemistry and Library Synthesis for Diverse Derivatives

Combinatorial chemistry is a powerful tool in drug discovery for generating large libraries of related compounds that can be screened for biological activity. nih.gov The structure of this compound is well-suited for this approach due to its multiple points of diversification. The piperidine nitrogen can be functionalized with a wide range of substituents, and the pyrazole ring can also be modified. This allows for the creation of a vast number of derivatives from a single core structure.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. By attaching the this compound scaffold to a solid support, a variety of reagents can be added in a systematic manner to create a library of compounds. This method simplifies the purification process and allows for the rapid synthesis of a large number of analogs.

The resulting libraries of pyrazole-piperidine derivatives can then be screened against a panel of biological targets to identify "hit" compounds with desired activities. This high-throughput screening approach significantly accelerates the early stages of drug discovery. The structural diversity within the library increases the probability of finding compounds with novel mechanisms of action or improved pharmacological properties.

Development as an Advanced Synthetic Intermediate

Beyond its direct use in creating libraries of final compounds, this compound and its analogs are crucial advanced synthetic intermediates. researchgate.net These molecules serve as key building blocks in the total synthesis of more complex drugs. For example, piperidine-containing intermediates are essential in the synthesis of a variety of pharmaceuticals, including analgesics. researchgate.net

The development of robust and scalable synthetic routes to this compound and related intermediates is an active area of research. Efficient methods for its preparation ensure a reliable supply of this important building block for the pharmaceutical industry. The availability of such intermediates is critical for the cost-effective production of life-saving medicines. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(1-Methylpyrazol-4-yl)piperidin-4-ol?

  • Answer : The synthesis of piperidin-4-ol derivatives typically involves nucleophilic substitution or reductive amination. For example, coupling 1-methylpyrazole-4-carbaldehyde with piperidin-4-one intermediates under catalytic conditions (e.g., Pd/C or Cu-mediated reactions) could yield the target compound. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity and structure, as demonstrated in analogous syntheses of 4-(4-bromophenyl)piperidin-4-ol derivatives .

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Answer : Key properties include logP (lipophilicity), pKa, and solubility. Use HPLC to determine logP and potentiometric titration for pKa. Solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO, ethanol) should be assessed for formulation in biological assays. Stability studies under varying pH and temperature conditions are essential for storage recommendations .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Answer : Receptor binding assays (e.g., radioligand displacement using 3H^3H-LSD for serotonin receptors) and functional cAMP GloSensor assays (to detect Gi/o-coupled activity) are recommended. For example, analogous 5-HT1F antagonists were validated via competitive binding and cAMP inhibition in HEK293T cells transfected with target receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data for piperidin-4-ol derivatives?

  • Answer : Cross-validate results using orthogonal methods. For instance, if a compound shows nonspecific luminescence interference in cAMP assays (≥3 µM), employ alternative techniques like calcium flux assays or β-arrestin recruitment. Radioligand binding assays against a panel of related receptors (e.g., 5-HT1A, 5-HT2B) can clarify specificity, as seen in studies of 5-HT1F antagonists .

Q. What experimental designs are optimal for evaluating the metabolic effects of this compound in vivo?

  • Answer : Use diabetic NSG mice transplanted with human islets to model glucose homeostasis. Administer the compound via intraperitoneal injection (e.g., 20 mg/kg twice daily) and monitor glucose tolerance, insulin secretion, and β-cell survival. Normalize insulin levels to fasting glucose to account for dynamic interactions, as demonstrated in 5-HT1F antagonist studies .

Q. How to assess the role of this compound in modulating β-cell proliferation versus survival?

  • Answer : Combine the compound with mitogenic agents (e.g., harmine, exendin-4) in dissociated human islets. Quantify proliferation via EdU incorporation and apoptosis via TUNEL staining. Use adenoviral cAMP reporters to distinguish cAMP-dependent mechanisms (e.g., Gi/o coupling) from survival pathways, as shown in studies of 5-HT1F antagonists .

Q. What strategies mitigate off-target effects in kinase inhibition studies involving piperidin-4-ol derivatives?

  • Answer : Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target kinase interactions. For compounds like PF-06454589 (a LRRK2 inhibitor), selectivity was confirmed via IC50 comparisons across >300 kinases. Molecular docking studies can further rationalize binding specificity .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry and catalysts (e.g., Pd/C vs. CuI) to enhance yields of 4-substituted piperidin-4-ol derivatives .
  • Data Interpretation : Use Benjamini-Hochberg correction for high-throughput shRNA screen analyses to reduce false discovery rates .
  • In Vivo Models : Ensure diabetic NSG mice are streptozotocin-treated and engrafted with marginal mass islets to sensitively detect glucose tolerance improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.